![molecular formula C8H4BrFO3 B14887570 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4BrFO3. It is a derivative of benzo[d][1,3]dioxole, featuring both bromine and fluorine substituents.
準備方法
The synthesis of 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of benzo[d][1,3]dioxole derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and formylating agents under controlled temperatures and solvents .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production .
化学反応の分析
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibitory or modulatory effects on biochemical pathways .
類似化合物との比較
Similar compounds to 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde include:
4-Fluorobenzo[d][1,3]dioxole: Lacks the bromine substituent, leading to different reactivity and applications.
5-Bromo-4-fluorobenzo[d][1,3]dioxole: Similar structure but with different positioning of substituents, affecting its chemical properties.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents that offer a range of chemical and biological activities
特性
分子式 |
C8H4BrFO3 |
|---|---|
分子量 |
247.02 g/mol |
IUPAC名 |
4-bromo-7-fluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H4BrFO3/c9-6-4(2-11)1-5(10)7-8(6)13-3-12-7/h1-2H,3H2 |
InChIキー |
PRMYGGQIXWHLMI-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(C=C(C(=C2O1)Br)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


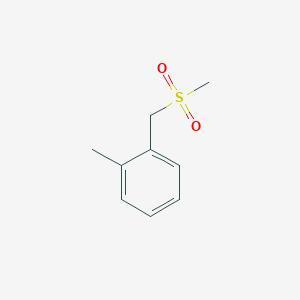
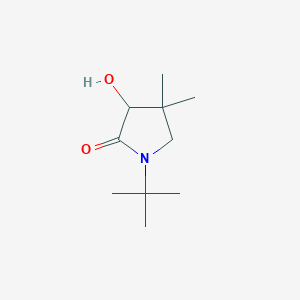
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
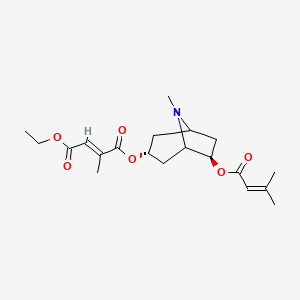
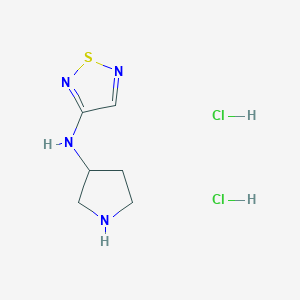

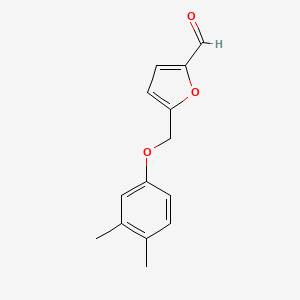

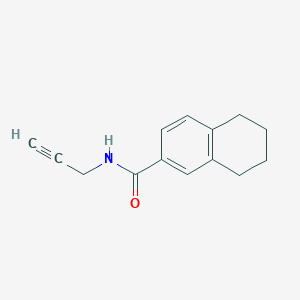

![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)


![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
